molecular formula C33H30N2O12S3 B11033600 Tetramethyl 7'-ethoxy-5',5'-dimethyl-6'-(3-nitrobenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 7'-ethoxy-5',5'-dimethyl-6'-(3-nitrobenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11033600
M. Wt: 742.8 g/mol
InChI Key: PQHMBDWINPFGLD-UHFFFAOYSA-N
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Description

Tetramethyl 7’-ethoxy-5’,5’-dimethyl-6’-(3-nitrobenzoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as nitrobenzoyl, ethoxy, and dithiole

Preparation Methods

The synthesis of Tetramethyl 7’-ethoxy-5’,5’-dimethyl-6’-(3-nitrobenzoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the dithiole and thiopyrano groups. The final steps involve the addition of the nitrobenzoyl and ethoxy groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Tetramethyl 7’-ethoxy-5’,5’-dimethyl-6’-(3-nitrobenzoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved. Common reagents and conditions used in these reactions vary, but they typically involve standard organic solvents and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetramethyl 7’-ethoxy-5’,5’-dimethyl-6’-(3-nitrobenzoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tetramethyl 7’-ethoxy-5’,5’-dimethyl-6’-(3-nitrobenzoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Tetramethyl 7’-ethoxy-5’,5’-dimethyl-6’-(3-nitrobenzoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds such as:

    Spiro compounds: These compounds have a similar spiro structure but may differ in their functional groups and overall reactivity.

    Quinoline derivatives: These compounds share the quinoline core but have different substituents that affect their chemical and biological properties.

    Dithiole derivatives: These compounds contain the dithiole group and may have similar reactivity patterns

Properties

Molecular Formula

C33H30N2O12S3

Molecular Weight

742.8 g/mol

IUPAC Name

tetramethyl 7'-ethoxy-5',5'-dimethyl-6'-(3-nitrobenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H30N2O12S3/c1-8-47-19-14-10-13-18-20-26(32(2,3)34(22(18)19)27(36)16-11-9-12-17(15-16)35(41)42)48-23(29(38)44-5)21(28(37)43-4)33(20)49-24(30(39)45-6)25(50-33)31(40)46-7/h9-15H,8H2,1-7H3

InChI Key

PQHMBDWINPFGLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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